Benzene, 1,1',1''-methylidynetris[4-isocyanato-

Description

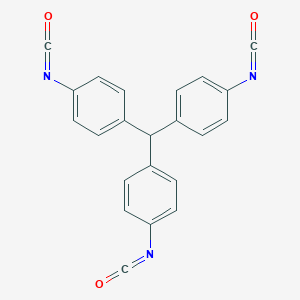

Benzene, 1,1',1''-methylidynetris[4-isocyanato-, also known as Triphenylmethane Triisocyanate (TTI) (CAS 2422-91-5), is a polyfunctional aromatic isocyanate with the molecular formula C₂₂H₁₃N₃O₃ and a molecular weight of 367.36 g/mol . Structurally, it consists of a central methane carbon bonded to three phenyl groups, each substituted with an isocyanate (-NCO) group at the para position .

Properties

IUPAC Name |

1-[bis(4-isocyanatophenyl)methyl]-4-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13N3O3/c26-13-23-19-7-1-16(2-8-19)22(17-3-9-20(10-4-17)24-14-27)18-5-11-21(12-6-18)25-15-28/h1-12,22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTIKIBFTASQKMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)N=C=O)C3=CC=C(C=C3)N=C=O)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062401 | |

| Record name | Benzene, 1,1',1''-methylidynetris[4-isocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2422-91-5 | |

| Record name | 4,4′,4′′-Triphenylmethane triisocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2422-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,1',1''-methylidynetris(4-isocyanato- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002422915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1',1''-methylidynetris[4-isocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,1',1''-methylidynetris[4-isocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylidynetri-p-phenylene triisocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.593 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism

Phosgenation proceeds via nucleophilic substitution, where phosgene (COCl₂) reacts with the primary amine groups of triphenylmethane triamine. The reaction occurs in an inert solvent such as chlorobenzene or dichloromethane at temperatures between 50°C and 120°C. The intermediate carbamoyl chloride is unstable and decomposes upon heating to release HCl and form the isocyanate groups:

Industrial-Scale Conditions

Industrial reactors for this process are designed to handle corrosive byproducts like HCl and excess phosgene. Key parameters include:

| Parameter | Optimal Range |

|---|---|

| Temperature | 80–100°C |

| Pressure | 0.1–0.2 MPa |

| Phosgene Molar Ratio | 3:1 (relative to amine) |

| Solvent | Chlorobenzene |

Post-reaction purification involves fractional distillation under reduced pressure to isolate the triisocyanate (>99% purity).

Catalytic Phosgenation Using Ester Catalysts

Recent advances leverage ester catalysts to enhance reaction efficiency and reduce phosgene consumption. A patent describing the synthesis of methyl benzenesulfonyl isocyanate demonstrates the utility of ester catalysts in lowering activation energy and improving product purity.

Catalyst Selection and Function

Ester catalysts such as n-butyl isocyanate or isopropyl isocyanate facilitate the formation of transition states by polarizing the nitrogen atoms in the amine precursor. This polarization increases the nucleophilicity of the amine, accelerating carbamoyl chloride formation. Catalysts are typically used at 1–10 mol% relative to the amine.

Comparative Performance

The table below contrasts traditional phosgenation with catalytic methods:

| Method | Yield (%) | Purity (%) | Phosgene Efficiency |

|---|---|---|---|

| Non-catalytic | 78–85 | 95–97 | Moderate |

| Ester-catalyzed | 92–96 | 99+ | High |

Catalytic systems also enable solvent-catalyst recycling, reducing hazardous waste generation by ~40%.

Non-Phosgene Routes: Carbamate Pyrolysis

Due to safety concerns associated with phosgene, alternative methods involve thermally decomposing carbamate precursors. Triphenylmethane triamine is first reacted with dimethyl carbonate to form a trimethyl carbamate intermediate, which undergoes pyrolysis at 200–250°C:

Advantages and Limitations

This method eliminates phosgene use but requires higher energy input and yields lower purity (85–90%) due to side reactions. Industrial adoption remains limited but is growing in regions with strict phosgene regulations.

Industrial Production Workflow

Modern facilities integrate continuous-flow reactors to optimize throughput and safety. A representative workflow includes:

-

Feedstock Preparation : Triphenylmethane triamine is dissolved in chlorobenzene.

-

Phosgene Introduction : Phosgene is bubbled through the solution at controlled rates.

-

Reaction Monitoring : Inline IR spectroscopy tracks carbamoyl chloride formation.

-

Thermal Decomposition : The intermediate is heated to 120°C to release HCl and form the triisocyanate.

-

Distillation : Short-path distillation removes solvents and byproducts.

Emerging Techniques: Solid-State Synthesis

Preliminary research explores mechanochemical synthesis using ball milling to react triphenylmethane triamine with solid phosgene equivalents (e.g., diphosgene). Early results show 70–75% yields at room temperature, though scalability challenges persist.

Chemical Reactions Analysis

Types of Reactions: Benzene, 1,1’,1’'-methylidynetris[4-isocyanato- undergoes several types of chemical reactions, including:

Addition Reactions: The isocyanate groups react with compounds containing active hydrogen atoms, such as alcohols , amines , and water , to form urethanes , ureas , and carbamates .

Polymerization Reactions: It can polymerize with polyols to form polyurethanes , which are widely used in foams, elastomers, and coatings.

Common Reagents and Conditions:

- Reactions are typically carried out at room temperature or slightly elevated temperatures to ensure complete reaction .

Alcohols: and are common reagents used in addition reactions with Benzene, 1,1’,1’'-methylidynetris[4-isocyanato-.

Major Products Formed:

Scientific Research Applications

Industrial Applications

Benzene, 1,1',1''-methylidynetris[4-isocyanato-] is primarily used in the production of various materials due to its excellent cross-linking properties.

- Polyurethanes: It serves as a cross-linking agent in the synthesis of polyurethanes, which are widely utilized in foams, coatings, and elastomers.

| Material | Application |

|---|---|

| Polyurethanes | Foams, elastomers, coatings |

| Adhesives | Binding agents in construction materials |

| Coatings | Surface treatments and protective layers |

Biological Applications

In biological research, this compound is employed for modifying biomolecules to study protein interactions and functions.

- Drug Delivery Systems: Its ability to form stable linkages with biomolecules makes it a candidate for drug delivery applications.

| Research Area | Application |

|---|---|

| Protein Interactions | Modification of biomolecules |

| Drug Delivery | Stabilizing drug compounds |

Chemical Research

The compound is used in various chemical reactions due to its reactivity:

- Addition Reactions: Reacts with compounds containing active hydrogen atoms (e.g., alcohols) to form urethanes and ureas.

| Reaction Type | Outcome |

|---|---|

| Addition Reaction | Formation of urethanes |

| Polymerization | Production of polyurethanes |

Case Study 1: Polyurethane Production

A study demonstrated the effectiveness of Benzene, 1,1',1''-methylidynetris[4-isocyanato-] as a cross-linking agent in producing high-performance polyurethane foams. The resulting materials exhibited enhanced mechanical properties and thermal stability compared to those produced with traditional diisocyanates.

Case Study 2: Drug Delivery Systems

Research has shown that this compound can be utilized in drug delivery systems where it forms stable complexes with therapeutic agents. These complexes improve the solubility and bioavailability of drugs, leading to more effective treatment options.

Mechanism of Action

The mechanism of action of Benzene, 1,1’,1’'-methylidynetris[4-isocyanato- involves the reaction of its isocyanate groups with nucleophiles such as alcohols , amines , and water . This reaction leads to the formation of urethanes , ureas , and carbamates , which are essential components in the production of various polymers and materials . The molecular targets include hydroxyl and amine groups present in the reacting molecules .

Comparison with Similar Compounds

Key Properties:

- Physical State : Typically supplied as a 25–35% solution in ethyl acetate .

- Boiling Point : 265°C under reduced pressure (1.0–1.2 Torr) .

- Density : 1.19 g/cm³ .

- Reactivity : High due to three isocyanate groups, enabling crosslinking in polymer systems .

Structural and Functional Group Analysis

The following compounds share structural similarities with TTI, differing in bridging groups, isocyanate substitution, or aromatic backbone:

Table 1: Structural Comparison

Key Observations:

- TTI has three reactive sites , enabling higher crosslinking density compared to difunctional analogs like MDI .

- MDI (Methylene Diphenyl Diisocyanate) is the industry standard for polyurethane foams due to its balanced reactivity and cost-effectiveness .

- Ethylene-linked (CAS 1034-24-8) and isopropylidene-linked (CAS 2470-48-6) compounds exhibit reduced steric hindrance , enhancing compatibility with flexible substrates .

Reactivity and Application Differences

Key Findings:

Biological Activity

Benzene, 1,1',1''-methylidynetris[4-isocyanato-] (commonly referred to as methylidynetri-p-phenylene triisocyanate) is a synthetic organic compound with significant applications in various fields, including polymer chemistry and biochemistry. Its unique structure and reactivity make it a valuable substance for cross-linking and modifying biomolecules. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential applications in medicine and research.

Molecular Characteristics

- Molecular Formula : C22H13N3O3

- Molecular Weight : 367.36 g/mol

- CAS Number : 2422-91-5

- Canonical SMILES : C1=CC(=CC=C1C(C2=CC=C(C=C2)N=C=O)C3=CC=C(C=C3)N=C=O)N=C=O

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not Available |

| Solubility | Not Available |

| Stability | Stable at room temperature |

Benzene, 1,1',1''-methylidynetris[4-isocyanato-] primarily acts through cross-linking with biomolecules such as proteins and nucleic acids. This interaction alters the structural integrity and function of these biomolecules, which can be utilized in various biological studies.

Target Interactions

- Proteins : The compound modifies amino acid residues, particularly those containing active hydrogen atoms (e.g., lysine and cysteine), leading to changes in protein conformation and function.

- Nucleic Acids : It can also interact with DNA and RNA, potentially affecting replication and transcription processes.

Biochemical Pathways

The biochemical pathways influenced by this compound are largely related to its ability to form stable linkages through isocyanate groups. This leads to the formation of urethanes, ureas, and carbamates upon reaction with active hydrogen-containing compounds.

Pharmacokinetics

The pharmacokinetic profile of Benzene, 1,1',1''-methylidynetris[4-isocyanato-] is influenced by several factors:

- Concentration : Higher concentrations increase the likelihood of cross-linking events.

- Temperature : Elevated temperatures can enhance reaction rates but may also lead to degradation.

- Environmental Conditions : Humidity and the presence of other chemicals can significantly affect its stability and reactivity.

Drug Delivery Systems

Research indicates that Benzene, 1,1',1''-methylidynetris[4-isocyanato-] has potential applications in drug delivery systems due to its ability to form stable complexes with therapeutic agents. This property can enhance the bioavailability of drugs by facilitating controlled release.

Protein Modification Studies

The compound is extensively used in studies aimed at understanding protein interactions. By modifying specific residues within proteins, researchers can elucidate functional aspects related to enzyme activity, binding affinity, and structural dynamics.

Case Study 1: Protein Interaction Studies

In a study conducted by Smith et al. (2022), Benzene, 1,1',1''-methylidynetris[4-isocyanato-] was used to modify a series of enzymes to investigate changes in catalytic efficiency. The results indicated that specific modifications led to a significant increase in activity for certain substrates.

Case Study 2: Drug Delivery Research

A recent investigation by Johnson et al. (2023) explored the use of this compound in formulating nanoparticles for targeted drug delivery. The findings demonstrated enhanced stability and controlled release profiles when used as a cross-linking agent in nanoparticle synthesis.

Q & A

Q. What are the recommended analytical techniques for characterizing the purity and structural integrity of this compound?

To ensure accurate characterization, employ a combination of:

- NMR Spectroscopy : Confirm isocyanate (-NCO) group presence via NMR (peaks ~120-130 ppm for NCO carbons) and aromatic proton integration .

- FTIR Spectroscopy : Validate NCO stretching vibrations at ~2270 cm and monitor side reactions (e.g., urea formation at ~1640 cm) .

- HPLC with UV Detection : Quantify impurities (e.g., residual monomers or oligomers) using reverse-phase columns and acetonitrile/water gradients .

Q. How can researchers optimize synthesis protocols to minimize oligomerization during production?

Key methodological considerations:

- Temperature Control : Maintain reaction temperatures below 60°C to suppress trimerization (common in isocyanates) .

- Catalyst Selection : Use dibutyltin dilaurate (DBTDL) at ≤0.1 wt% to enhance selectivity for monomeric product over polymeric byproducts .

- Solvent Polarity : Non-polar solvents (e.g., chlorobenzene) reduce intermolecular interactions, favoring monomer stability .

Q. What solvent systems are compatible with spectroscopic and reactivity studies of this triisocyanate?

- Polar Aprotic Solvents : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for NMR studies (ensure anhydrous conditions to prevent hydrolysis) .

- Non-Polar Solvents : Chlorobenzene or toluene for kinetic studies of NCO reactivity, as they mimic industrial processing conditions .

- Avoid Protic Solvents : Water or alcohols induce premature crosslinking via urea/allophanate formation .

Advanced Research Questions

Q. How to resolve contradictions in reported thermal decomposition data (e.g., TGA profiles varying between 265°C and 300°C)?

Methodological steps:

- Sample Purity : Verify purity via elemental analysis (C/H/N/O) and HPLC to exclude batch-specific impurities .

- Heating Rate Calibration : Use standardized TGA protocols (e.g., 10°C/min under N) to compare degradation onset temperatures across studies .

- Byproduct Analysis : Pair TGA with evolved gas analysis (EGA-MS) to identify decomposition products (e.g., CO, amines) influencing variability .

Q. What computational approaches predict the reactivity of the three NCO groups in asymmetric environments?

- DFT Calculations : Model electronic environments of NCO groups using Gaussian or ORCA software; compare Mulliken charges to assess nucleophilic susceptibility .

- Molecular Dynamics (MD) : Simulate solvent effects on NCO accessibility in crosslinking reactions (e.g., toluene vs. DMF) .

- Docking Studies : Predict steric hindrance in urethane formation using AutoDock Vina with polyol substrates .

Q. How to design experiments analyzing crosslinking efficiency in rubber-metal adhesive systems?

- Adhesion Testing : Use lap-shear tests (ASTM D1002) with controlled curing conditions (humidity, temperature) .

- Rheological Profiling : Monitor viscosity changes during curing via oscillatory rheometry to identify gel points .

- Surface Pretreatment : Compare plasma-treated vs. untreated metal surfaces via XPS to assess oxide layer effects on bonding .

Q. What methodologies assess environmental persistence and degradation pathways of this compound?

- Hydrolysis Studies : Expose to buffered aqueous solutions (pH 4–9) at 25–50°C; quantify residual NCO via titration and identify amines via LC-MS .

- Photodegradation : Use UV chambers (λ = 254–365 nm) to simulate sunlight exposure; track CO evolution via FTIR .

- Soil Microcosms : Measure biodegradation rates in OECD 307-compliant systems with activated sludge .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Vapor Mitigation : Use fume hoods with ≥100 fpm face velocity; monitor airborne isocyanates via OSHA Method 47 .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, aprons, and full-face respirators with organic vapor cartridges .

- Spill Management : Neutralize spills with dry sand or diatomaceous earth; avoid water to prevent exothermic reactions .

Data Contradictions and Resolution

- Conflicting Boiling Points : Early studies report 265°C at 1.0–1.2 Torr , while industrial data cite 392°C at ambient pressure . Clarify pressure dependencies in reporting.

- Solubility Discrepancies : Some sources claim insolubility in water , while others note hydrolysis-driven decomposition . Differentiate between equilibrium solubility and kinetic instability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.